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Compound of Interest

Compound Name: 4-Acetamidoantipyrine-d3

Cat. No.: B030450

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 4-
Acetamidoantipyrine-d3, a deuterated analog of a known metabolite of the drug Metamizole
(Dipyrone). Understanding the fragmentation behavior of this and related compounds is crucial
for their identification and quantification in various matrices, a critical aspect of drug metabolism
and pharmacokinetic studies. This document outlines the key mass spectral data, proposes
detailed fragmentation pathways, and provides standardized experimental protocols.

Mass Spectral Data

The quantitative data presented below is derived from the Electron lonization (El) mass
spectrum of the non-deuterated 4-Acetamidoantipyrine, obtained from the NIST Mass
Spectrometry Data Center. The data for the deuterated analog, 4-Acetamidoantipyrine-d3, is
inferred based on the established fragmentation pattern, with a mass shift of +3 Da for
fragments retaining the deuterated acetyl group.

Table 1: Key Physicochemical Properties
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Property 4-Acetamidoantipyrine 4-Acetamidoantipyrine-d3
Molecular Formula C13H15Ns302 C13H12D3N30:2

Molecular Weight 245.28 g/mol 248.30 g/mol

Monoisotopic Mass 245.1164 Da 248.1353 Da

Table 2: Major Fragment lons in the EI Mass Spectrum of 4-Acetamidoantipyrine

m/z Relative Intensity (%) Proposed Fragment lon
245 35 [M]*e (Molecular lon)

203 100 [M - C2H20]*e

188 15 [M - C2H20 - CH3J*

160 20 [CoHeN20]*

119 10 [C7H7N2]*

77 25 [CeHs]*

43 85 [CHsCOJ*

Table 3: Predicted Major Fragment lons in the El Mass Spectrum of 4-Acetamidoantipyrine-

d3
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miz Relative Intensity (%) Proposed Fragment lon
248 ~35 [M]*e (Molecular lon)

203 ~100 [M - C2D20]*e

188 ~15 [M - C2D20 - CHs]*

160 ~20 [CoHsN20]*

119 ~10 [C7H7N2]*

77 ~25 [CeHs]*

46 ~85 [CDsCOJ*

Proposed Fragmentation Pathways

The fragmentation of 4-Acetamidoantipyrine and its deuterated analog under Electron
lonization (EI) is primarily driven by the lability of the acetyl group and subsequent cleavages
within the pyrazolone ring structure.

Fragmentation of 4-Acetamidoantipyrine

The fragmentation cascade begins with the molecular ion at m/z 245. The most prominent
fragmentation is the loss of a neutral ketene molecule (CH2=C=0) from the acetamido group,
leading to the base peak at m/z 203. This is a common fragmentation pathway for N-acetylated
compounds.[1] Further fragmentation of the m/z 203 ion occurs through various pathways,
including the loss of a methyl radical and cleavage of the pyrazolone ring, resulting in the
observed ions at m/z 188, 160, 119, and 77. The intense peak at m/z 43 corresponds to the
stable acetyl cation ([CHsCOQO]J*).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Fragmentation pattern of amides by El and HRESI: study of protonation sites using DFT-
3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Unraveling the Molecular Fragmentation of 4-
Acetamidoantipyrine-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030450#understanding-the-mass-spectrum-of-4-
acetamidoantipyrine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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